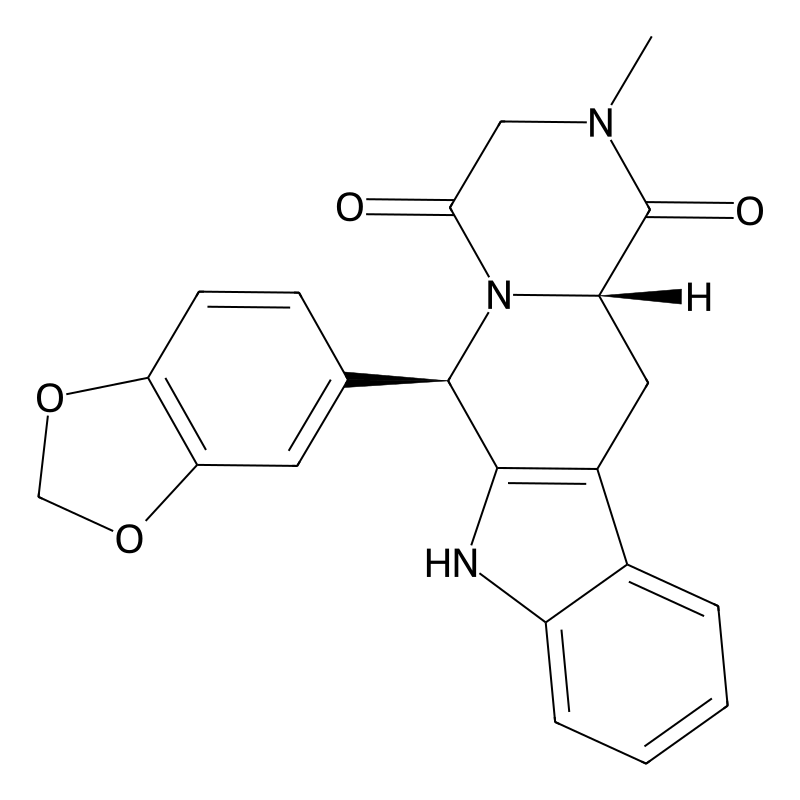

12-epi-Tadalafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Practically insoluble in water

In water, 220 mg/L at 25 °C /Estimated/

2.50e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

12-epi-Tadalafil (CAS 171596-27-3), also known as (6R,12aS)-Tadalafil or Tadalafil Impurity A, is the diastereomer of the active pharmaceutical ingredient (API) Tadalafil. It is a critical process-related impurity that forms during the synthesis of Tadalafil. Due to its distinct stereochemistry, its primary and most crucial application is not as a therapeutic agent but as a qualified analytical reference standard for the identification and quantification of impurities in bulk Tadalafil and its finished pharmaceutical formulations.

Research Fit

Pharmacopoeial EP Impurity A reference for HPLC/LC-MS method development

C-12a diastereomer for PDE5 inhibition SAR studies

Synthetic entry to deuterated internal standards

Direct substitution of 12-epi-Tadalafil with its active counterpart, Tadalafil, is invalid for both therapeutic and analytical applications. The two molecules are diastereomers, meaning they have a different three-dimensional arrangement of atoms at one of two chiral centers ((12aS) vs (12aR)). This structural difference results in a profound loss of pharmacological activity for 12-epi-Tadalafil compared to the API. For procurement in a quality control (QC) setting, substitution is impossible; the purpose of a reference standard is to accurately identify and quantify a *specific* impurity. Using the API as a standard for its own impurity would make chromatographic separation and quantification impossible, defeating the core purpose of purity testing required by regulatory bodies.

Substitution Risk

Stereochemical configuration (6R,12aS) yields a measurable potency shift relative to trans-Tadalafil; PDE5 inhibition context may not transfer directly.

Regulatory impurity designation limits suitability to analytical reference and impurity profiling; it is not a potency-equivalent PDE5 inhibitor probe.

Deuterated analog routes are specific to this cis-diastereomer; synthetic protocols do not directly apply to other Tadalafil impurities.

Negligible PDE5 Inhibition

The biological activity of 12-epi-Tadalafil is negligible compared to the active (6R,12aR) Tadalafil isomer. In a direct comparison of inhibitory activity against the PDE5 enzyme, the (6R,12aR)-cis isomer (Tadalafil) demonstrated high potency, whereas the enantiomeric cis-compound with (6S,12aS) configuration was inactive at concentrations up to 10 µM. The (6R,12aS) trans-isomer (12-epi-Tadalafil) was significantly less potent than the active trans-(6S,12aR) isomer.

| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |

| Target Compound Data | Inactive at concentrations up to 10,000 nM (for the enantiomeric cis-isomer) |

| Comparator Or Baseline | Tadalafil (API): ~5 nM |

| Quantified Difference | >2000-fold reduction in potency |

| Conditions | In vitro PDE5 enzyme inhibition assay. |

This quantifies its status as a pharmacologically inactive impurity, justifying the regulatory requirement to monitor and limit its presence in the final drug product.

HPLC Separation from Tadalafil

Procurement of 12-epi-Tadalafil is driven by the need to resolve it from the main Tadalafil peak in chromatography. A standard HPLC method using a C18 column can effectively separate Tadalafil from its impurities, including 12-epi-Tadalafil. Under typical reversed-phase conditions, Tadalafil has a retention time of approximately 4.01 minutes, while its more polar impurities elute earlier, allowing for clear separation and quantification. The ability to achieve baseline separation is the fundamental requirement for any valid impurity profiling method.

| Evidence Dimension | HPLC Retention Time (Representative) |

| Target Compound Data | Elutes distinctly from the main API peak (e.g., <4.0 min) |

| Comparator Or Baseline | Tadalafil API: ~4.01 min |

| Quantified Difference | Sufficiently resolved retention time delta for accurate peak integration. |

| Conditions | Reversed-phase HPLC with a C18 column, phosphate buffer:acetonitrile mobile phase, UV detection at 295 nm. |

This chromatographic separation is the cornerstone of its value, enabling QC labs to validate analytical methods and accurately quantify this specific impurity to meet pharmacopeial purity requirements.

Quality Control & Impurity Profiling

For use as a primary reference standard to develop, validate, and perform routine HPLC or UPLC analysis of Tadalafil API and finished dosage forms. It enables the accurate identification and quantification required to ensure product batches comply with impurity limits set by regulatory agencies like the USP and EP.

Process Chemistry & Synthesis Optimization

To serve as a reference marker during the optimization of Tadalafil synthesis. By quantifying the formation of 12-epi-Tadalafil under various reaction conditions, process chemists can refine synthetic routes to improve stereoselectivity, thereby increasing the yield of the desired (6R,12aR) isomer and minimizing downstream purification costs.

Regulatory Submissions & Pharmacopeial Verification

For inclusion in regulatory filing documentation (e.g., ANDAs) as a characterized impurity standard. Health authorities require proof of impurity identification and control, making this specific compound an essential component for demonstrating analytical method specificity and overall product quality.

Application Fit Matrix

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.42 /Estimated/

Appearance

Melting Point

301 - 302 °C

Storage

UNII

GHS Hazard Statements

H302 (57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of erectile dysfunction. In order for tadalafil to be effective, sexual stimulation is required. Cialis is not indicated for use by women.

Talmanco is indicated in adults for the treatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease.

AdultsTreatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity (see section 5. 1). Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease. Paediatric populationTreatment of paediatric patients aged 2 years and above with pulmonary arterial hypertension (PAH) classified as WHO functional class II and III.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Lilly is not indicated for use by women. Treatment of the signs and symptoms of benign prostatic hyperplasia in adult males.

Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Mylan is not indicated for use by women.

Treatment of pulmonary arterial hypertension

Drug Classes

Therapeutic Uses

Pharmacology

Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BE - Drugs used in erectile dysfunction

G04BE08 - Tadalafil

Mechanism of Action

In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined.

Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas.

Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE5 [HSA:8654] [KO:K13762]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Tadalafil is primarily eliminated via hepatic metabolism. These metabolites are mainly excreted in the feces (61%) and to a lesser extent in the urine (36%)

Tadalafil has a mean apparent volume of distribution of 63L in healthy adults. The mean apparent volume of distribution is reported as 77L in adults with PAH.

The mean apparent oral clearance of tadalafil is 2.5-3.4L/h in healthy adults. The mean apparent oral clearance in adults with PAH is reported as 3.5L/h

Tmax: 30 minutes to 6 hours (median 2 hours). Absolute bioavailability has not been determined; rate and extent of absorption are not influenced by food.

Volume of distribution: 63 L; indicating distribution into tissues. Less than 0.0005% of administered dose was found in the semen of healthy subjects. 94% protein bound.

Over a dose range of 2.5 to 20 mg, tadalafil exposure (AUC) increases proportionally with dose in healthy subjects. Steady-state plasma concentrations are attained within 5 days of once-daily dosing, and exposure is approximately 1.6-fold greater than after a single dose.

Elimination: Mean oral clearance: 2.5 L per hour. Fecal: 61%. Urine: 36%.

For more Absorption, Distribution and Excretion (Complete) data for TADALAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation: Hepatic metabolism, mainly by CYP3A4. Tadalafil is predominantly metabolized by CYP3A4 to a catechol metabolite. The catechol metabolite undergoes extensive methylation and glucuronidation to form the methylcatechol and methylcatechol glucuronide conjugate, respectively. The major circulating metabolite is the methylcatechol glucuronide. Methylcatechol concentrations are less than 10% of glucuronide concentrations. In vitro data suggests that metabolites are not expected to be pharmacologically active at observed metabolite concentrations.

Wikipedia

2C-D

Drug Warnings

Cardiovascular status of patients should be considered since there is a degree of risk associated with sexual activity; treatments for erectile dysfunction, including tadalafil, should not be used in men for whom sexual activity is inadvisable as a result of their underlying cardiac status.

The following groups of patients with cardiovascular disease were not included in clinical safety and efficacy trials for Cialis, and, therefore, the use of Cialis is not recommended in these groups until further information is available: patients with a myocardial infarction within the last 90 days, patients with unstable angina or angina occurring during sexual intercourse, patients with New York Heart Association Class 2 or greater heart failure in the last 6 months, patients with uncontrolled arrhythmias, hypotension (<90/50 mm Hg), or uncontrolled hypertension (>170/100 mm Hg), and patients with a stroke within the last 6 months. In addition, patients with known hereditary degenerative retinal disorders, including retinitis pigmentosa, were not included in the clinical trials, and use in these patients is not recommended.

The effect of a 100 mg single dose of tadalafil on the QT interval was evaluated at the time of peak tadalafil concentration in a randomized, double-blinded, placebo, and active (intravenous ibutilide)-controlled crossover study in 90 healthy males aged 18 to 53 years. The mean change in QTc (Fridericia QT correction) for tadalafil, relative to placebo, was 3.5 milliseconds (two-sided 90% CI=1.9, 5.1). The mean change in QTc (Individual QT correction) for tadalafil, relative to placebo, was 2.8 milliseconds (two-sided 90% CI=1.2, 4.4). A 100 mg dose of tadalafil (5 times the highest recommended dose) was chosen because this dose yields exposures covering those observed upon coadministration of tadalafil with potent CYP3A4 inhibitors or those observed in renal impairment. In this study, the mean increase in heart rate associated with /this/ dose of tadalafil compared to placebo was 3.1 beats per minute.

For more Drug Warnings (Complete) data for TADALAFIL (18 total), please visit the HSDB record page.

Biological Half Life

Terminal: 17.5 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Interactions

A significant interaction between tadalafil and nitroglycerin was observed to last up to 48 hours; at least 48 hours should elapse after the last dose of tadalafil before nitrate administration is considered.

Administration of tadalafil to patients who are using any form of organic nitrates, either regularly and/or intermittently, is contraindicated; in clinical pharmacology studies tadalafil was shown to potentiate the hypotensive effects of nitrates; this is thought to result from the combined effects of nitrates and tadalafil on the nitric oxide/cGMP pathway.

The safety and efficacy of combinations of tadalafil and other erectile dysfunctions have not been studied; use of combinations is not recommended.

For more Interactions (Complete) data for TADALAFIL (15 total), please visit the HSDB record page.

2: Pantziarka P, Sukhatme V, Crispino S, Bouche G, Meheus L, Sukhatme VP. Repurposing drugs in oncology (ReDO)-selective PDE5 inhibitors as anti-cancer agents. Ecancermedicalscience. 2018 Apr 11;12:824. doi: 10.3332/ecancer.2018.824. eCollection 2018. PubMed PMID: 29743944; PubMed Central PMCID: PMC5931815.

3: Walton RB, Reed LC, Estrada SM, Schmiedecke SS, Villazana-Kretzer DL, Napolitano PG, Ieronimakis N. Evaluation of Sildenafil and Tadalafil for Reversing Constriction of Fetal Arteries in a Human Placenta Perfusion Model. Hypertension. 2018 May 7. pii: HYPERTENSIONAHA.117.10738. doi: 10.1161/HYPERTENSIONAHA.117.10738. [Epub ahead of print] PubMed PMID: 29735634.

4: Bhattar R, Tomar V, Yadav SS, Dhakad DS. Comparison of safety and efficacy of silodosin, solifenacin, tadalafil and their combinations in the treatment of double-J stent- related lower urinary system symptoms: A prospective randomized trial. Turk J Urol. 2018 May;44(3):228-238. doi: 10.5152/tud.2018.50328. Epub 2018 Mar 6. PubMed PMID: 29733797; PubMed Central PMCID: PMC5937643.

5: Sun X, Guan W, Liu H, Tang K, Yan L, Zhang Y, Zeng J, Chen Z, Xu H, Ye Z. Efficacy and safety of PDE5-Is and α-1 blockers for treating lower ureteric stones or LUTS: a meta-analysis of RCTs. BMC Urol. 2018 May 3;18(1):30. doi: 10.1186/s12894-018-0345-4. PubMed PMID: 29724204; PubMed Central PMCID: PMC5934901.

6: Li WJ, Xu MX, Guo JH, Cai ZK, Jiang YQ, Wang Z. [Effects of different medications with tadalafil on erectile dysfunction in males with primary sexual failure]. Zhonghua Nan Ke Xue. 2017 Jun;23(6):522-526. Chinese. PubMed PMID: 29722944.

7: Teymouri Rad R, Mortazavi SA, Vatanara A, Dadashzadeh S. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation. Iran J Pharm Res. 2017 Fall;16(4):1335-1348. PubMed PMID: 29721025; PubMed Central PMCID: PMC5843297.

8: Park SI, Heo SH, Kim G, Chang S, Song KH, Kim MG, Jin EH, Kim J, Lee S, Hong JH. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. Drug Des Devel Ther. 2018 Apr 20;12:935-942. doi: 10.2147/DDDT.S155040. eCollection 2018. PubMed PMID: 29719379; PubMed Central PMCID: PMC5916261.

9: Dash P, Bala Divya M, Guruprasad L, Guruprasad K. Three-dimensional models of Mycobacterium tuberculosis proteins Rv1555, Rv1554 and their docking analyses with sildenafil, tadalafil, vardenafil drugs, suggest interference with quinol binding likely to affect protein's function. BMC Struct Biol. 2018 Apr 18;18(1):5. doi: 10.1186/s12900-018-0085-4. PubMed PMID: 29669541; PubMed Central PMCID: PMC5907181.

10: Causanilles A, Rojas Cantillano D, Emke E, Bade R, Baz-Lomba JA, Castiglioni S, Castrignanò E, Gracia-Lor E, Hernández F, Kasprzyk-Hordern B, Kinyua J, McCall AK, van Nuijs ALN, Plósz BG, Ramin P, Rousis NI, Ryu Y, Thomas KV, de Voogt P. Comparison of phosphodiesterase type V inhibitors use in eight European cities through analysis of urban wastewater. Environ Int. 2018 Apr 2;115:279-284. doi: 10.1016/j.envint.2018.03.039. [Epub ahead of print] PubMed PMID: 29621715.

11: Ni W, Wang H, Li X, Zheng X, Wang M, Zhang J, Gong Q, Ling D, Mao F, Zhang H, Li J. Novel Tadalafil Derivatives Ameliorates Scopolamine-Induced Cognitive Impairment in Mice via Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5). ACS Chem Neurosci. 2018 Apr 17. doi: 10.1021/acschemneuro.8b00014. [Epub ahead of print] PubMed PMID: 29616790.

12: Kim S, Sung GT. Efficacy and Safety of Tadalafil 5 mg Once Daily for the Treatment of Erectile Dysfunction After Robot-Assisted Laparoscopic Radical Prostatectomy: A 2-Year Follow-Up. Sex Med. 2018 Jun;6(2):108-114. doi: 10.1016/j.esxm.2017.12.005. Epub 2018 Mar 27. PubMed PMID: 29602721.

13: Huang YC, Lee HC, Lin YL, Tsai CF, Cheng HF. Identification of a new type tadalafil analogue in a supplement product. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 30. doi: 10.1080/19440049.2018.1459052. [Epub ahead of print] PubMed PMID: 29601254.

14: Kubo-Kaneda M, Tanaka H, Maki S, Nii M, Umekawa T, Osato K, Kamimoto Y, Kondo E, Ikeda T. Placental growth factor as a predictor of the efficacy of tadalafil treatment for fetal growth restriction. J Matern Fetal Neonatal Med. 2018 Mar 26:1-4. doi: 10.1080/14767058.2018.1450863. [Epub ahead of print] PubMed PMID: 29580120.

15: Okamoto K, Kurita M, Yamaguchi H, Numakura Y, Oka M. Effect of tadalafil on chronic pelvic pain and prostatic inflammation in a rat model of experimental autoimmune prostatitis. Prostate. 2018 Mar 26. doi: 10.1002/pros.23514. [Epub ahead of print] PubMed PMID: 29577372.

16: Margelidon-Cozzolino V, Hodin S, Jacqueroux E, Delézay O, Bertoletti L, Delavenne X. In Vitro Assessment of Pharmacokinetic Drug-Drug Interactions of Direct Oral Anticoagulants: Type 5-Phosphodiesterase Inhibitors Are Inhibitors of Rivaroxaban and Apixaban Efflux by P-Glycoprotein. J Pharmacol Exp Ther. 2018 Jun;365(3):519-525. doi: 10.1124/jpet.117.245993. Epub 2018 Mar 23. PubMed PMID: 29572341.

17: Morgia G, Vespasiani G, Pareo RM, Voce S, Madonia M, Carini M, Ingrassia A, Terrone C, Gentile M, Carrino M, Giannantoni A, Blefari F, Arnone S, Santelli G, Russo GI; SPRITE investigators. Serenoa repens + selenium + lycopene vs tadalafil 5 mg for the treatment of lower urinary tract symptoms secondary to benign prostatic obstruction: a Phase IV, non-inferiority, open-label, clinical study (SPRITE study). BJU Int. 2018 Mar 22. doi: 10.1111/bju.14209. [Epub ahead of print] PubMed PMID: 29569389.

18: Dong X, Nakagomi H, Miyamoto T, Ihara T, Kira S, Sawada N, Mitsui T, Takeda M. Tadalafil attenuates hypotonicity-induced Ca(2+) influx via TRPV2 and TRPV4 in primary rat bladder urothelial cell cultures. Neurourol Urodyn. 2018 Mar 22. doi: 10.1002/nau.23423. [Epub ahead of print] PubMed PMID: 29566267.

19: Agis-Torres Á, Recio P, López-Oliva ME, Martínez MP, Barahona MV, Benedito S, Bustamante S, Jiménez-Cidre MÁ, García-Sacristán A, Prieto D, Fernandes VS, Hernández M. Phosphodiesterase type 4 inhibition enhances nitric oxide- and hydrogen sulfide-mediated bladder neck inhibitory neurotransmission. Sci Rep. 2018 Mar 16;8(1):4711. doi: 10.1038/s41598-018-22934-1. PubMed PMID: 29549279; PubMed Central PMCID: PMC5856743.

20: Abu El-Hamd M. Efficacy and safety of daily use of tadalafil in treatment of patients with premature ejaculation: A randomised placebo-controlled clinical trial. Andrologia. 2018 Mar 12. doi: 10.1111/and.13005. [Epub ahead of print] PubMed PMID: 29527702.

Explore Compound Types

O4Si-4